molecular formula C18H30N2O3 B4726154 1-butyl-5-methyl-3,7-dipropionyl-3,7-diazabicyclo[3.3.1]nonan-9-one

1-butyl-5-methyl-3,7-dipropionyl-3,7-diazabicyclo[3.3.1]nonan-9-one

Cat. No. B4726154
M. Wt: 322.4 g/mol
InChI Key: PYELWSIDJUPGKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Butyl-5-methyl-3,7-dipropionyl-3,7-diazabicyclo[3.3.1]nonan-9-one, also known as DMHP, is a synthetic compound that belongs to the family of psychoactive substances. It is chemically similar to phencyclidine (PCP) and ketamine, which are known for their dissociative effects. DMHP was first synthesized in 1970 and has been used in scientific research to study its mechanism of action and potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 1-butyl-5-methyl-3,7-dipropionyl-3,7-diazabicyclo[3.3.1]nonan-9-one is not fully understood. It is believed to act on the N-methyl-D-aspartate (NMDA) receptor in the brain, which is involved in the regulation of synaptic plasticity and memory formation. This compound has been shown to block the NMDA receptor, leading to a disruption of normal brain function and the induction of dissociative effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as cause respiratory depression. This compound has also been shown to affect the release of neurotransmitters in the brain, including dopamine, serotonin, and glutamate.

Advantages and Limitations for Lab Experiments

1-butyl-5-methyl-3,7-dipropionyl-3,7-diazabicyclo[3.3.1]nonan-9-one has several advantages for use in lab experiments. It is a potent psychoactive compound that can induce dissociative effects in animals, making it useful for studying the effects of dissociative drugs on the brain. This compound is also relatively stable and easy to handle, making it a convenient compound for use in research.
However, this compound also has several limitations for use in lab experiments. It is a controlled substance, making it difficult to obtain for research purposes. This compound is also highly potent and requires careful handling to avoid accidental exposure. Additionally, the psychoactive effects of this compound may make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on 1-butyl-5-methyl-3,7-dipropionyl-3,7-diazabicyclo[3.3.1]nonan-9-one. One area of interest is the development of new drugs based on the structure of this compound that have improved therapeutic potential. Another area of interest is the study of the long-term effects of this compound on the brain and behavior. Finally, there is a need for more research on the potential therapeutic applications of this compound, including its use as an anesthetic and its potential as a treatment for depression and anxiety disorders.
Conclusion:
This compound is a synthetic compound that has been used in scientific research to study its effects on the central nervous system. It has potent psychoactive effects, including hallucinations and dissociation, and has been shown to act on the NMDA receptor in the brain. This compound has several advantages for use in lab experiments, including its potency and relative stability, but also has limitations due to its controlled status and psychoactive effects. Future research on this compound may lead to the development of new drugs with improved therapeutic potential and a better understanding of its long-term effects on the brain and behavior.

Scientific Research Applications

1-butyl-5-methyl-3,7-dipropionyl-3,7-diazabicyclo[3.3.1]nonan-9-one has been used in scientific research to study its effects on the central nervous system (CNS). It has been shown to have potent psychoactive effects, including hallucinations, dissociation, and altered perception of time and space. This compound has also been used to study its potential therapeutic applications, including its use as an anesthetic and its potential as a treatment for depression and anxiety disorders.

properties

IUPAC Name

1-butyl-5-methyl-3,7-di(propanoyl)-3,7-diazabicyclo[3.3.1]nonan-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O3/c1-5-8-9-18-12-19(14(21)6-2)10-17(4,16(18)23)11-20(13-18)15(22)7-3/h5-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYELWSIDJUPGKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC12CN(CC(C1=O)(CN(C2)C(=O)CC)C)C(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-butyl-5-methyl-3,7-dipropionyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Reactant of Route 2
Reactant of Route 2
1-butyl-5-methyl-3,7-dipropionyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Reactant of Route 3
Reactant of Route 3
1-butyl-5-methyl-3,7-dipropionyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Reactant of Route 4
1-butyl-5-methyl-3,7-dipropionyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Reactant of Route 5
1-butyl-5-methyl-3,7-dipropionyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Reactant of Route 6
1-butyl-5-methyl-3,7-dipropionyl-3,7-diazabicyclo[3.3.1]nonan-9-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.